alpha-Hydroxymethyl Atropine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

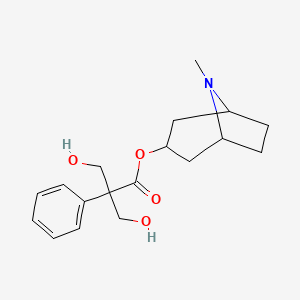

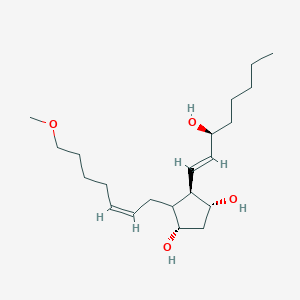

Alpha-Hydroxymethyl Atropine is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.39 g/mol . It is a byproduct produced in the preparation of Atropine, a well-known muscarinic antagonist . This compound is characterized by its white solid appearance and is used primarily for research purposes .

Preparation Methods

Alpha-Hydroxymethyl Atropine is synthesized as a byproduct during the preparation of Atropine. The synthesis involves a continuous-flow process that includes hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process requires careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve a purity of over 98% .

Chemical Reactions Analysis

Alpha-Hydroxymethyl Atropine undergoes various chemical reactions, including hydroxymethylation, which is a simple chemical reaction that allows the addition of the -CH2OH group to starting materials such as alkanes and aromatic acidic compounds . This reaction is typically carried out using aqueous formaldehyde in a basic medium . The compound can also be hydrolyzed into tropine and despun tropic acid under alkaline conditions . Common reagents used in these reactions include formaldehyde and basic catalysts . Major products formed from these reactions include tropine and despun tropic acid .

Scientific Research Applications

Alpha-Hydroxymethyl Atropine has several scientific research applications. It is used to reduce acetylcholine-induced contractile activity of isolated rat intestine when used at a concentration of 0.025 ng/ml . This compound is also employed in the study of muscarinic receptors and their antagonists . Additionally, it is used in the synthesis of other therapeutic agents and as an intermediary in the preparation of Atropine . Its ability to enhance the pharmacodynamic and pharmacokinetic properties of drugs makes it valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of Alpha-Hydroxymethyl Atropine involves its role as a muscarinic antagonist. It binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters . This action leads to the reduction of acetylcholine-induced contractile activity in smooth muscles . The compound shows affinity for various muscarinic receptor subtypes, including M1, M2, M3, M4, and M5 .

Comparison with Similar Compounds

Alpha-Hydroxymethyl Atropine is similar to other tropane alkaloids such as Atropine, Scopolamine, and Hyoscyamine. Atropine, for instance, is a well-known muscarinic antagonist used to treat poisoning by muscarinic agents . Scopolamine is another tropane alkaloid with similar anticholinergic properties but is more potent in its effects on the central nervous system . Hyoscyamine, the active isomer of Atropine, shares similar pharmacological properties but is more potent . This compound is unique in its specific application in research and its role as a byproduct in the synthesis of Atropine .

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCLIOSQZBOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)